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Compound of Interest

Compound Name: Regelinol

Cat. No.: B1679257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Regelinol, an ursene-type triterpenoid isolated from plants of the Tripterygium genus, has

garnered interest within the scientific community for its potential antitumor properties. The

accurate identification and quantification of Regelinol in complex matrices such as plant

extracts and biological samples are crucial for ongoing research and development. Mass

spectrometry (MS), coupled with chromatographic separation techniques, offers the high

sensitivity and specificity required for the unambiguous characterization of this and other

natural products.

This document provides detailed application notes and experimental protocols for the

identification and characterization of Regelinol using various mass spectrometry techniques. It

is intended to serve as a practical guide for researchers in natural product chemistry,

pharmacology, and drug development.

Chemical Profile of Regelinol
A clear understanding of the physicochemical properties of Regelinol is fundamental for the

development of robust analytical methods.
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Property Value

Chemical Formula C₃₁H₄₈O₅

Molecular Weight 500.71 g/mol

Exact Mass 500.3502 u

Structure Ursene-type Triterpenoid

Source Tripterygium regelii

Mass Spectrometry for Regelinol Identification
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass

spectrometry (GC-MS) are powerful techniques for the analysis of triterpenoids like Regelinol.
Tandem mass spectrometry (MS/MS) provides structural information through characteristic

fragmentation patterns, aiding in definitive identification.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of non-volatile and thermally labile

compounds like Regelinol. It combines the separation power of liquid chromatography with the

high selectivity and sensitivity of tandem mass spectrometry.

Predicted Fragmentation Pattern of Regelinol

As an ursene-type triterpenoid, the fragmentation of Regelinol in MS/MS is expected to involve

characteristic losses of small molecules and retro-Diels-Alder (RDA) reactions within the

pentacyclic structure. Based on its structure (C₃₁H₄₈O₅), the protonated molecule [M+H]⁺ would

have an m/z of 501.3575.

Table 1: Predicted Key Fragment Ions of Regelinol in Positive Ion Mode ESI-MS/MS
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Precursor Ion (m/z)
Predicted
Fragment Ion (m/z)

Neutral Loss
Putative
Fragmentation
Pathway

501.3575 483.3469 18.0106 (H₂O)
Loss of a hydroxyl

group

501.3575 469.3313 32.0262 (CH₃OH)
Loss of the methoxy

group as methanol

501.3575 455.3518 46.0057 (HCOOH)
Loss of a formic acid

moiety

501.3575 441.3362 60.0211 (CH₃COOH)
Loss of an acetic acid

moiety

501.3575 248.1822 253.1753

Retro-Diels-Alder

(RDA) cleavage of the

C-ring

501.3575 203.1481 298.2094
Further fragmentation

of RDA products

Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of Regelinol is typically required to increase its volatility

and thermal stability. Silylation is a common derivatization technique for triterpenoids.

Table 2: Expected GC-MS Data for Derivatized Regelinol

Derivative
Expected Molecular Ion
(m/z)

Key Fragment Ions (m/z)

Trimethylsilyl (TMS) ether
> 572 (depending on number

of TMS groups)

Characteristic fragments from

the triterpenoid skeleton and

loss of TMS groups (e.g., M-

90)

Experimental Protocols
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Protocol 1: LC-MS/MS Analysis of Regelinol in
Tripterygium Extract
1. Sample Preparation: a. Air-dry and powder the plant material (e.g., roots of Tripterygium

regelii). b. Extract 1 g of the powdered material with 20 mL of methanol using ultrasonication for

30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Filter the supernatant

through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS System and Conditions:

LC System: Agilent 1290 Infinity II LC System or equivalent.

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:

0-2 min: 5% B

2-20 min: 5-95% B

20-25 min: 95% B

25.1-30 min: 5% B

Flow Rate: 0.3 mL/min.

Column Temperature: 30°C.

Injection Volume: 5 µL.

Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent.

Ionization Mode: Positive Electrospray Ionization (ESI).
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Gas Temperature: 325°C.

Gas Flow: 8 L/min.

Nebulizer Pressure: 35 psi.

Sheath Gas Temperature: 350°C.

Sheath Gas Flow: 11 L/min.

Capillary Voltage: 3500 V.

Fragmentor Voltage: 175 V.

Collision Energy (for MS/MS): 10, 20, 40 eV (for fragmentation analysis).

Data Acquisition: Profile mode, m/z range 100-1000.

3. Data Analysis: a. Extract the ion chromatogram for the predicted protonated molecule of

Regelinol ([M+H]⁺, m/z 501.3575). b. Analyze the MS/MS spectrum for the characteristic

fragment ions listed in Table 1. c. Compare the retention time and MS/MS spectrum with an

authentic standard of Regelinol if available.

Protocol 2: Quantitative Analysis of Regelinol
For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction

Monitoring (MRM) mode is recommended for its high sensitivity and selectivity.

1. MRM Transition Selection:

Precursor Ion: 501.4 m/z

Product Ions (example): 483.3 m/z (quantifier), 441.3 m/z (qualifier). These transitions should

be optimized using a Regelinol standard.

2. Calibration Curve: a. Prepare a series of standard solutions of Regelinol in methanol at

concentrations ranging from 1 ng/mL to 1000 ng/mL. b. Inject each standard solution into the
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LC-MS/MS system and record the peak area for the quantifier MRM transition. c. Plot a

calibration curve of peak area versus concentration.

3. Sample Analysis: a. Prepare the sample extract as described in Protocol 1. b. Inject the

sample into the LC-MS/MS system. c. Quantify the amount of Regelinol in the sample by

comparing its peak area to the calibration curve.

Visualizations
Experimental Workflow for Regelinol Identification
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To cite this document: BenchChem. [Mass Spectrometry Techniques for the Identification of
Regelinol: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679257#mass-spectrometry-techniques-for-
regelinol-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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